5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 2-methylpiperidine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(2-Methyl-piperidin-1-yl)-furan-2-carboxylic acid.
Reduction: 5-(2-Methyl-piperidin-1-yl)-furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The furan ring and piperidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-piperidin-1-yl)-phenylamine: Similar structure but with a phenyl ring instead of a furan ring.
2-(2-Methyl-piperidin-1-yl)-ethylamine: Lacks the furan ring, making it less versatile in certain reactions.
Uniqueness
5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a piperidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-3-7-12(9)11-6-5-10(8-13)14-11/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJKGXTHDKKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424338 |
Source
|
Record name | 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-46-2 |
Source
|
Record name | 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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